![molecular formula C16H12BrN3O3 B2895606 2-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865286-54-0](/img/structure/B2895606.png)
2-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-bromo-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide” is a benzamide derivative . Benzamide derivatives are known to have antimicrobial, analgesic, anti-inflammatory, anticancer, and parasitic disease activities .
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including “2-bromo-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide”, involves various types of bonds and interactions. These include N–H–O and C–H–O hydrogen bonds, Br–Br halogen bonds, C–H–π, and C–Br–π molecular contacts . The bromine atom plays a key role in these interactions .Applications De Recherche Scientifique
Anticancer and Antidiabetic Potential:
- Studies on related 1,3,4-oxadiazole derivatives reveal significant anticancer activities through in vitro evaluations. For instance, compounds have shown activity against breast cancer cell lines, indicating the therapeutic potential of these chemical frameworks in oncology (Salahuddin et al., 2014). Moreover, antidiabetic screening of novel dihydropyrimidine derivatives, which incorporate the 1,3,4-oxadiazol moiety, demonstrated their efficacy in in vitro α-amylase inhibition assays (J. Lalpara et al., 2021).
Antimicrobial and Nematocidal Activities:
- Research into benzofuran-oxadiazole hybrids has uncovered their antimicrobial properties, highlighting the potential of oxadiazole derivatives in combating microbial infections (P. Sanjeeva et al., 2021). Additionally, novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety have shown promising nematocidal activity, suggesting their utility in agricultural pest control (Dan Liu et al., 2022).
Photodynamic Therapy Applications:
- The synthesis of new zinc phthalocyanine compounds substituted with oxadiazole-related groups has been explored for their high singlet oxygen quantum yield. These properties make them suitable candidates for photodynamic therapy, a treatment method for cancer utilizing light-sensitive compounds (M. Pişkin et al., 2020).
Catalytic Activity in Organic Synthesis:
- Oxadiazoline and ketoimine palladium(II) complexes supported on a chitosan membrane have demonstrated catalytic activity for the Suzuki–Miyaura cross-coupling in water, showcasing the versatility of oxadiazole derivatives in facilitating organic reactions (Jamal Lasri et al., 2011).
Orientations Futures
The future directions for research on “2-bromo-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide” and similar compounds could involve further exploration of their pharmacological activities and potential applications in medicine, given their known antimicrobial, analgesic, anti-inflammatory, anticancer, and parasitic disease activities .
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes
Mode of Action
It’s known that the compound undergoes a free radical reaction . In the initiating step, NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen to form succinimide (SH). Then, the compound reacts with NBS to form the final product .
Biochemical Pathways
Similar compounds have been known to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The presence of a methoxy group (och3) on the benzyl ring might influence its solubility and electronic properties, which could potentially impact its bioavailability.
Result of Action
Similar compounds have been known to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propriétés
IUPAC Name |
2-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3/c1-22-11-8-6-10(7-9-11)15-19-20-16(23-15)18-14(21)12-4-2-3-5-13(12)17/h2-9H,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPCQGDZJLUQTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-tert-butyl-1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2895523.png)
![(5E)-2-[4-(2-methylpropoxy)phenyl]-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2895524.png)

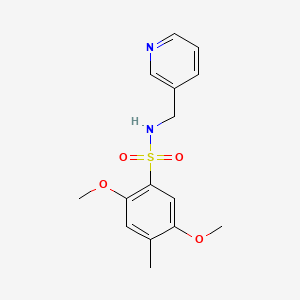
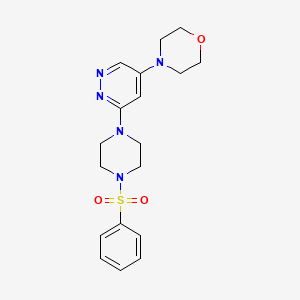
![4,6-Diamino-2-[(2-methylphenoxy)methyl]-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B2895531.png)
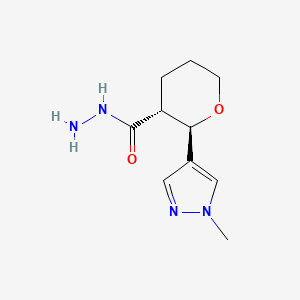


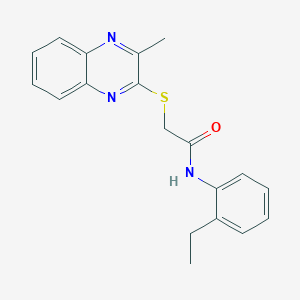
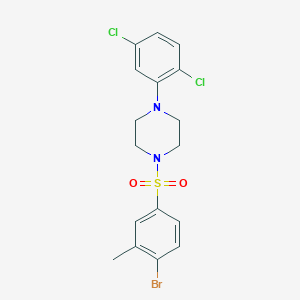
![Methyl 4h,5h,6h,7h-thieno[3,2-b]pyridine-6-carboxylate hydrochloride](/img/structure/B2895544.png)
![1-(3-chlorophenyl)-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea](/img/structure/B2895545.png)
![N-(2-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2895546.png)
